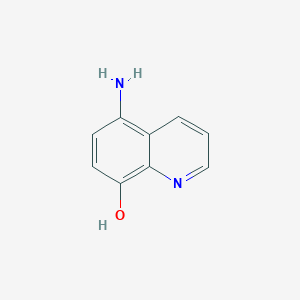

5-Aminoquinolin-8-ol

Descripción general

Descripción

5-Aminoquinolin-8-ol is a heterocyclic compound with the molecular formula C9H8N2O. It is a derivative of quinoline, featuring an amino group at the 5-position and a hydroxyl group at the 8-position. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and medicine.

Aplicaciones Científicas De Investigación

5-Aminoquinolin-8-ol has a wide range of scientific research applications:

Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.

Medicine: Explored for its antimicrobial, anticancer, and antiviral properties. It is also studied for its potential use in treating neurodegenerative diseases.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

Target of Action

Similar compounds such as nitroxoline have been found to inhibit type 2 human methionine aminopeptidase (metap2) and sirtuin 1 (sirt1) . These proteins play crucial roles in cellular processes such as angiogenesis and cellular aging, respectively .

Mode of Action

It’s worth noting that modifications of similar compounds like nitroxoline have resulted in derivatives with increased potency against human umbilical vein endothelial cells (huvec), but with entirely different, as yet unknown mechanisms .

Biochemical Pathways

Similar compounds have been found to inhibit the function of metap2 and sirt1, which are involved in the regulation of angiogenesis and cellular aging, respectively .

Result of Action

Similar compounds have been found to inhibit the growth of human umbilical vein endothelial cells (huvec) .

Action Environment

It’s worth noting that the compound should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°c for optimal stability .

Análisis Bioquímico

Biochemical Properties

It is known that derivatives of 5-Aminoquinolin-8-ol have shown inhibitory effects on human umbilical vein endothelial cells (HUVEC) growth .

Cellular Effects

Derivatives of this compound have been found to inhibit the growth of HUVEC .

Molecular Mechanism

It is known that derivatives of this compound can inhibit the growth of HUVEC .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Aminoquinolin-8-ol typically involves the nitration of quinoline to produce a mixture of 5-nitroquinoline and 8-nitroquinoline. These nitro derivatives are then separated, and the 5-nitroquinoline is reduced to 5-aminoquinoline. The final step involves the hydroxylation of 5-aminoquinoline to yield this compound .

Industrial Production Methods

Industrial production of this compound often employs catalytic hydrogenation for the reduction step and utilizes various hydroxylation agents to achieve the final product. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for its various applications .

Análisis De Reacciones Químicas

Types of Reactions

5-Aminoquinolin-8-ol undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinolin-8-one derivatives.

Reduction: Reduction reactions can convert it to various aminoquinoline derivatives.

Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to a wide range of functionalized derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are frequently used.

Major Products

The major products formed from these reactions include various substituted quinolines, which have applications in pharmaceuticals, agrochemicals, and materials science .

Comparación Con Compuestos Similares

Similar Compounds

8-Hydroxyquinoline: Similar in structure but lacks the amino group at the 5-position.

5-Nitroquinolin-8-ol: Contains a nitro group instead of an amino group.

5-Chloroquinolin-8-ol: Features a chlorine atom at the 5-position instead of an amino group.

Uniqueness

5-Aminoquinolin-8-ol is unique due to the presence of both an amino group and a hydroxyl group, which allows it to participate in a broader range of chemical reactions and enhances its biological activity. This dual functionality makes it a versatile compound in various scientific and industrial applications .

Actividad Biológica

5-Aminoquinolin-8-ol, also known as 5-Amino-8-hydroxyquinoline (5A8HQ), is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

This compound is an amino derivative of 8-hydroxyquinoline, characterized by its ability to chelate metal ions, which plays a crucial role in its biological activity. The compound has the molecular formula and a molecular weight of 164.17 g/mol. Its structure allows for interactions with various biological targets, making it a valuable scaffold in drug development.

Antimalarial Activity

This compound is primarily recognized for its antimalarial properties. It acts against the liver stages of the malaria parasite Plasmodium, particularly in the context of radical cure and presumptive antirelapse therapy for relapsing malaria. The compound's mechanism involves disrupting the exo-erythrocytic stages of the parasite's life cycle, thereby preventing infection from progressing to symptomatic malaria.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of this compound derivatives. For instance, synthetic metal complexes based on this compound have shown promising results in protecting neuronal cells from oxidative stress-induced apoptosis. These complexes activate the SIRT1/FOXO3a signaling pathway, enhancing cell survival and mitochondrial function in neuroblastoma cells exposed to hydrogen peroxide .

Biological Activities

Anticancer Properties

Research indicates that this compound exhibits anticancer activity by inhibiting proteasome functions, which can overcome resistance in cancer cells to conventional therapies like bortezomib. In vitro studies demonstrated that this compound can induce apoptosis in various cancer cell lines through mechanisms involving oxidative stress modulation .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It has shown effectiveness against a range of pathogens, including bacteria and fungi, making it a candidate for developing new antimicrobial agents .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound suggests good bioavailability due to its high water solubility and favorable interaction with serum proteins such as bovine serum albumin (BSA). Binding studies indicate a moderate binding constant with BSA, which may facilitate its transport and distribution within biological systems . Toxicological assessments have revealed no significant hepatotoxicity or skin sensitization, further supporting its potential as a therapeutic agent .

Case Studies and Research Findings

Propiedades

IUPAC Name |

5-aminoquinolin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c10-7-3-4-8(12)9-6(7)2-1-5-11-9/h1-5,12H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDEUKNRKEYICTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20328975 | |

| Record name | 5-aminoquinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20328975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13207-66-4 | |

| Record name | 5-aminoquinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20328975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the activity of 5-Aminoquinolin-8-ol compare to the parent compound, nitroxoline?

A2: While both this compound derivatives and nitroxoline exhibit anti-proliferative effects on HUVECs, their mechanisms differ. Nitroxoline inhibits both type 2 human methionine aminopeptidase (MetAP2) and sirtuin 1 (SIRT1). [] In contrast, the study found that while some this compound derivatives showed potent HUVEC growth inhibition, their mechanism did not involve MetAP2 or MetAP1, and only weak inhibition of SIRT1 was observed. [] This suggests a distinct mode of action for this compound derivatives compared to nitroxoline.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.